2-(2-Chloro-6-fluorophenoxy)acetic acid
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Overview
Description
- It belongs to the class of benzeneacetic acids and contains both chlorine and fluorine substituents on the phenyl ring.
2-(2-Chloro-6-fluorophenoxy)acetic acid: .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods, including halogenation and carboxylation reactions.
Reaction Conditions: Specific conditions may vary, but typical methods include the reaction of 2-chloro-6-fluorophenol with chloroacetic acid or its derivatives.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often prepare it through organic synthesis.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents: Reagents like sodium hydroxide, acid chlorides, and base-catalyzed esterification agents are used.
Major Products: The primary product is typically the acetic acid derivative with the desired substitution pattern.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its functional group versatility.
Medicine: Limited studies suggest potential anti-inflammatory or antitumor effects.
Industry: Its applications in industry remain underexplored.
Mechanism of Action
- The exact mechanism of action is not fully elucidated.
- It may interact with cellular pathways related to inflammation or cell growth.
Comparison with Similar Compounds
Similar Compounds: Other halogenated phenylacetic acids, such as 2-chlorophenylacetic acid and 2-fluorophenylacetic acid, share structural similarities.
Uniqueness: The combination of chlorine and fluorine substituents makes 2-(2-Chloro-6-fluorophenoxy)acetic acid distinct.
Properties
Molecular Formula |
C8H6ClFO3 |
---|---|
Molecular Weight |
204.58 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenoxy)acetic acid |
InChI |
InChI=1S/C8H6ClFO3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
MYENLDHXTGFLSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC(=O)O)F |
Origin of Product |
United States |
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